3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in an ethanol solvent with the presence of a catalytic amount of acetic acid . The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide include:
- 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 4-methyl-N’-[(1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- 3-ethyl-4-methyl-N’-[(1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H17N5O3S/c1-13(15-8-10-17(11-9-15)26(28)29)22-23-20(27)19-12-18-14(2)24-25(21(18)30-19)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27)/b22-13+ |
InChI Key |
GGBRBFFHDFFXGB-LPYMAVHISA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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